![molecular formula C8H10 B14177032 Bicyclo[3.2.1]octa-2,6-diene CAS No. 4096-95-1](/img/structure/B14177032.png)
Bicyclo[3.2.1]octa-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.2.1]octa-2,6-diene is an organic compound with the molecular formula C₈H₁₀. It is a bicyclic hydrocarbon featuring a unique structure that includes two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octa-2,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with acetylene derivatives under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specific catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions
Bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds, converting it into a saturated bicyclic compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using organometallic reagents.
Major Products
Oxidation: Epoxides and diols.
Reduction: Bicyclo[3.2.1]octane.
Substitution: Halogenated derivatives and substituted bicyclic compounds.
科学的研究の応用
Bicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and advanced materials
作用機序
The mechanism of action of bicyclo[3.2.1]octa-2,6-diene involves its reactivity with various chemical reagents. The compound’s bicyclic structure and conjugated double bonds make it highly reactive in cycloaddition and substitution reactions. Molecular targets and pathways include interactions with enzymes and receptors in biological systems, although specific pathways are still under investigation .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.0]octa-2,6-diene: Similar in structure but with different ring fusion.
Bicyclo[2.2.2]octa-2,6-diene: Another bicyclic compound with a different ring system.
Bicyclo[3.2.1]octane: The fully saturated analog of bicyclo[3.2.1]octa-2,6-diene
Uniqueness
This compound is unique due to its specific ring structure and the presence of conjugated double bonds, which confer distinct reactivity and chemical properties compared to its analogs .
特性
CAS番号 |
4096-95-1 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
bicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2 |
InChIキー |
VTYQQMGYHHVPMX-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14176956.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-(phenylsulfonyl)-](/img/structure/B14176961.png)
![2-{(2S,3R)-3-Methyl-2-[(prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14176962.png)
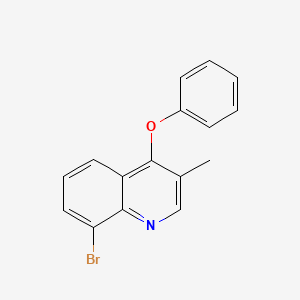
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B14176970.png)
![(1R,2S,4S)-2-Methylbicyclo[2.2.0]hexane](/img/structure/B14176975.png)
![3-(Dichloromethylidene)-6-(phenylselanyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14176978.png)
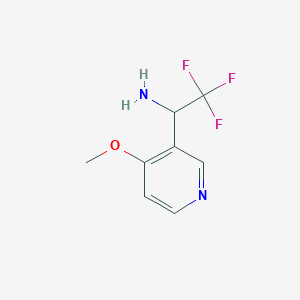
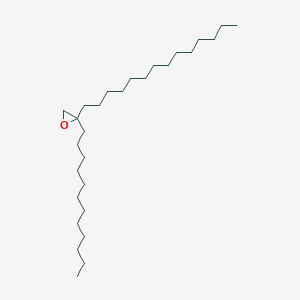
![1-(Benzenesulfonyl)-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14176998.png)
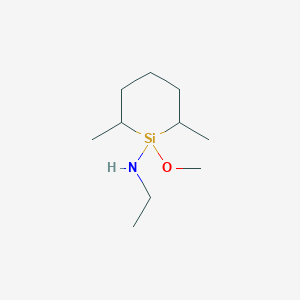
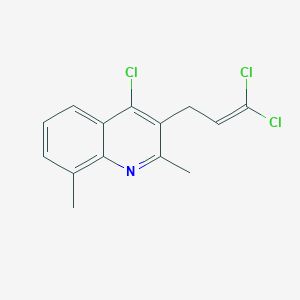

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
